1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione

Mitoxantrone synthesis Anthraquinone pharmaceutical intermediate Leuco amine condensation

1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione (CAS 28932-22-1), systematically also named 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone or Leuco-1,4,5,8-tetrahydroxyanthraquinone, is the reduced (leuco) form of 1,4,5,8-tetrahydroxyanthraquinone bearing four phenolic hydroxyl groups at the 1,4,5,8-positions and a saturated 2,3-bond. With molecular formula C14H10O6 and a molecular weight of 274.23 g/mol, this compound is distinguished from its fully oxidized aromatic counterpart (CAS 81-60-7, C14H8O6, MW 272.21) by the presence of two additional hydrogen atoms, which confer fundamentally different chemical reactivity—particularly the ability to undergo direct condensation with primary amines to yield 1,4-disubstituted aminoanthraquinones without requiring a separate reduction step.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
Cat. No. B12289418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESC1C=C(C2=C(C1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)O
InChIInChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-3,8,17-20H,4H2
InChIKeyKWQZRUJRRYOFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione – Leuco-Anthraquinone Intermediate for Pharmaceutical Synthesis and Dye Chemistry


1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione (CAS 28932-22-1), systematically also named 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone or Leuco-1,4,5,8-tetrahydroxyanthraquinone, is the reduced (leuco) form of 1,4,5,8-tetrahydroxyanthraquinone bearing four phenolic hydroxyl groups at the 1,4,5,8-positions and a saturated 2,3-bond . With molecular formula C14H10O6 and a molecular weight of 274.23 g/mol, this compound is distinguished from its fully oxidized aromatic counterpart (CAS 81-60-7, C14H8O6, MW 272.21) by the presence of two additional hydrogen atoms, which confer fundamentally different chemical reactivity—particularly the ability to undergo direct condensation with primary amines to yield 1,4-disubstituted aminoanthraquinones without requiring a separate reduction step [1][2]. This property positions the leuco derivative as an indispensable synthetic intermediate in both pharmaceutical manufacturing and dye chemistry, whereas the oxidized form is comparatively unreactive toward nucleophilic amination.

Why 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione Cannot Be Replaced by the Oxidized Form or Simpler Hydroxyanthraquinones


Substituting the target leuco compound with its oxidized congener 1,4,5,8-tetrahydroxyanthraquinone (CAS 81-60-7) or with simpler analogs such as quinizarin (1,4-dihydroxyanthraquinone) or chrysazin (1,8-dihydroxyanthraquinone) results in a fundamental loss of the key synthetic reactivity that defines this compound's procurement value. The oxidized form lacks the enolizable 9,10-dihydroxy functionality and cannot undergo direct condensation with alkylenediamines to produce 1,4-bis(aminoalkylamino)anthraquinones—the essential pharmacophore of mitoxantrone-class anticancer agents [1][2]. Simpler dihydroxyanthraquinones lack the 5,8-dihydroxy groups necessary for DNA intercalation affinity and topoisomerase II interaction exhibited by the derived aminoanthraquinone products . Furthermore, among tetrahydroxyanthraquinone regioisomers, the 1,4,5,8-substitution pattern confers superior NS3 helicase inhibitory activity (IC50 = 6 µM) compared to the 1,4,5,6-isomer (IC50 = 98 µM), a 16-fold potency differential that demonstrates the critical nature of hydroxyl group positioning [3]. These quantitative differences in both synthetic utility and biological target engagement make generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione Versus Closest Analogs


Essential Leuco Intermediate for Mitoxantrone Synthesis: Irreplaceable Role in Condensation with Alkylenediamines

The leuco (dihydro) form is the obligatory intermediate for the condensation reaction with alkylenediamines to produce 1,4-bis(aminoalkylamino)-5,8-dihydroxyanthraquinones, the core pharmacophore of the anticancer drug mitoxantrone. In the Murdock patent (US 4,197,249), 10.97 g of leuco-1,4,5,8-tetrahydroxyanthraquinone is reacted with diamines at 50–51 °C under nitrogen to produce the corresponding bis-substituted aminoanthraquinones [1]. The fully oxidized 1,4,5,8-tetrahydroxyanthraquinone (CAS 81-60-7) cannot directly participate in this reaction; it must first be chemically reduced to the leuco form, typically using sodium dithionite or metallic tin/zinc in acidic media [2]. This additional reduction step introduces processing complexity, cost, and potential side products when the oxidized form is used as a substitute. The leuco compound thus enables a one-step, high-yielding condensation that is the cornerstone of mitoxantrone manufacturing processes [3].

Mitoxantrone synthesis Anthraquinone pharmaceutical intermediate Leuco amine condensation

NS3 Helicase Inhibition: 16-Fold Potency Advantage of the 1,4,5,8-Substitution Pattern Over the 1,4,5,6-Regioisomer

In a systematic structure-activity relationship study of hydroxyanthraquinones as HCV NS3 helicase inhibitors, 1,4,5,8-tetrahydroxyanthraquinone exhibited an IC50 of 6 µM, whereas its closest regioisomer 1,4,5,6-tetrahydroxyanthraquinone showed an IC50 of 98 µM—a 16.3-fold reduction in potency [1]. Simpler dihydroxyanthraquinones (1,2-, 1,5-, and 1,8-dihydroxyanthraquinone) all showed IC50 values >200 µM, and even the precursor 1,4-dihydroxyanthraquinone (quinizarin) was substantially weaker (IC50 = 54 µM, 9-fold less potent) [1]. Although these data were generated with the oxidized form, the hydroxyl substitution pattern—which is identical in the leuco compound—is the primary determinant of target engagement; the leuco form serves as the direct precursor to the biologically active oxidized species and can undergo air oxidation to the active quinone under physiological or assay conditions [2].

HCV NS3 helicase Hydroxyanthraquinone SAR Antiviral screening

Precursor for Chloroethylaminoanthraquinones with Potent Cytotoxicity Against Cisplatin-Resistant Tumor Cells

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone (the leuco form) is explicitly cited as the reactant used in the preparation of chloroethylaminoethylaminoanthraquinones, which exhibit potent cytotoxicity against cisplatin-resistant tumor cells . In the work of Pors et al. (2004, J. Med. Chem.), novel 1- and 1,4-substituted chloroethylaminoanthraquinones were synthesized from hydroxyanthraquinone leuco intermediates. These compounds demonstrated IC50 values in the nanomolar range (0.9–7.6 nM) against the A2780 human ovarian carcinoma cell line and retained activity in the cisplatin-resistant 2780/cp70 subline, whereas the parent hydroxyanthraquinones lacking the chloroethylamino functionality were inactive [1]. The leuco compound is thus an enabling starting material for constructing DNA-alkylating anthraquinones that evade cisplatin resistance mechanisms, a capability not shared by the oxidized parent or by simpler dihydroxyanthraquinone precursors [1].

Cisplatin resistance Chloroethylaminoanthraquinone DNA alkylating agent

Scalable Synthesis from Chrysazin: Improved Practical Route with Superior Process Characteristics Over Alternative Methods

Chang and Cheng (1995) reported an improved practical synthesis of Leuco-1,4,5,8-tetrahydroxyanthraquinone from chrysazin (1,8-dihydroxyanthraquinone) via nitration, iron powder reduction, and sodium hydrosulfite treatment in alkaline solution [1]. This method is explicitly described as 'suitable for scaling' and represents a significant improvement over earlier literature methods [1]. The route starts from chrysazin—a commercially abundant and inexpensive anthraquinone—rather than requiring pre-formed tetrahydroxyanthraquinone. Alternative routes that first prepare the oxidized tetrahydroxy form and then reduce it involve additional oxidation-reduction sequences that decrease overall yield and increase waste [2]. The Chang-Cheng method consolidates nitration, reduction, and leuco formation into a streamlined sequence, providing direct access to the leuco intermediate without isolation of the oxidized tetrahydroxy intermediate.

Leucoanthraquinone synthesis Process chemistry Scale-up intermediate

Leuco Vat Dyeing Mechanism: Reduced Form Enables Fiber Penetration and Oxidation Fixation for Superior Wash Fastness

As a leuco anthraquinone derivative, this compound belongs to the vat dye class characterized by a water-insoluble oxidized (quinone) form and a water-soluble reduced (leuco) form [1]. In textile applications, the leuco form is soluble in alkaline reducing baths and can penetrate cellulosic fibers; upon exposure to air or oxidizing agents, it is converted back to the insoluble colored quinone form trapped within the fiber structure [1]. This reduction-penetration-oxidation mechanism yields superior wash fastness and lightfastness compared to direct dyes that merely adsorb to fiber surfaces. The GHS classification documentation specifically notes that dihydro-1,4,5,8-tetrahydroxyanthraquinone 'is used as a dye in the textile industry for its ability to impart color to fabrics' and 'bind effectively with textile fibers, providing vibrant and long-lasting coloration' . The fully oxidized 1,4,5,8-tetrahydroxyanthraquinone, by contrast, is water-insoluble and cannot be directly applied to textiles without prior chemical reduction.

Vat dye Leuco dyeing Textile dye fixation

Highest-Value Application Scenarios for 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione Based on Quantitative Evidence


Mitoxantrone and Aminoanthraquinone Anticancer Agent Manufacturing

The leuco compound is the direct condensation partner for alkylenediamines in the synthesis of mitoxantrone (Novantrone®) and its structural analogs. The one-step reaction with 2-(2-aminoethylamino)ethanol under nitrogen at 50–55 °C produces the 1,4-bis-substituted pharmacophore without requiring a separate reduction step [1]. This application scenario is supported by the Murdock patent (US 4,197,249) and the Philippine Journal of Science process validation [1][2]. Procurement of the leuco form, rather than the oxidized precursor, eliminates an entire reduction unit operation from the manufacturing process, directly reducing process mass intensity and batch cycle time.

Synthesis of Chloroethylaminoanthraquinone DNA Alkylators Targeting Cisplatin-Resistant Cancers

This leuco intermediate is the essential starting material for preparing 1,4-disubstituted chloroethylaminoanthraquinones that cross-link DNA and exhibit potent (nM IC50) cytotoxicity against cisplatin-resistant ovarian carcinoma cell lines [1]. The Pors et al. (2004) study demonstrated that compounds derived from this scaffold retain full activity in the 2780/cp70 cisplatin-resistant subline, addressing a critical unmet need in ovarian cancer chemotherapy [1]. The correct 1,4,5,8-hydroxylation pattern and the leuco redox state are both required for the condensation with chloroethylamine-bearing diamines; alternative starting materials produce inactive or substantially less potent products.

HCV NS3 Helicase Inhibitor Screening and Antiviral Probe Development

The 1,4,5,8-tetrahydroxy substitution pattern—shared between the leuco form and its oxidized congener—confers a 16-fold potency advantage in NS3 helicase inhibition over the 1,4,5,6-regioisomer (IC50 6 µM vs. 98 µM) and even greater advantages over dihydroxyanthraquinones (IC50 >200 µM) [1]. The leuco compound can serve as a stable storage form that undergoes air oxidation to the biologically active quinone species under assay conditions, making it a practical procurement choice for laboratories conducting antiviral screening campaigns against HCV and related Flaviviridae helicases [1].

Anthraquinone Vat Dye Formulation with Built-in Fiber-Reactive Fixation

In textile dye manufacturing, the leuco form is the application-ready species for vat dyeing of cellulosic fibers. Its water solubility under alkaline reducing conditions enables thorough fiber penetration, and subsequent air or peroxide oxidation regenerates the insoluble colored quinone within the fiber matrix, producing dyeings with high wash fastness and lightfastness [1][2]. This leuco vat dye mechanism is fundamentally distinct from direct or reactive dye mechanisms and cannot be replicated using the oxidized (quinone) form without on-site reduction, providing a clear procurement rationale for dye formulators [1].

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